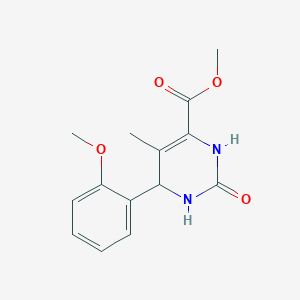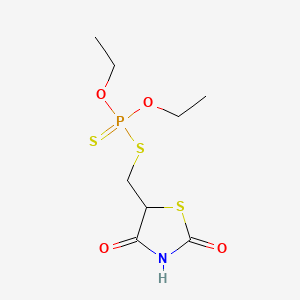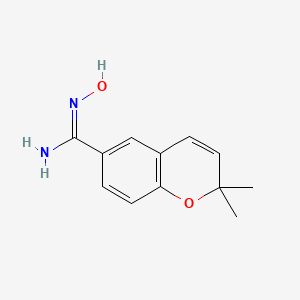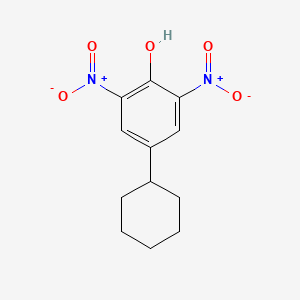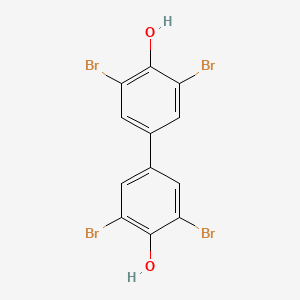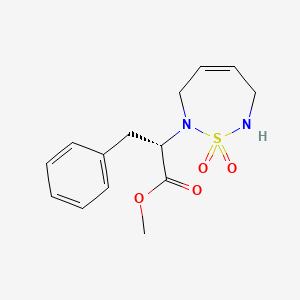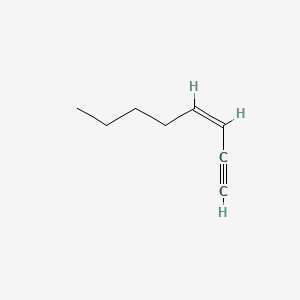![molecular formula C9H18S2 B13830713 Cyclopentanemethanethiol, 1-[(ethylthio)methyl]-](/img/structure/B13830713.png)
Cyclopentanemethanethiol, 1-[(ethylthio)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(ethylsulfanylmethyl)cyclopentyl]methanethiol: is an organic compound with the molecular formula C9H18S2. It is characterized by the presence of a cyclopentyl ring substituted with an ethylsulfanylmethyl group and a methanethiol group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1-(ethylsulfanylmethyl)cyclopentyl]methanethiol typically involves the reaction of cyclopentylmethyl bromide with ethanethiol in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product. The reaction conditions generally include:
Solvent: Anhydrous tetrahydrofuran (THF)
Temperature: Room temperature to reflux
Reaction Time: Several hours to overnight
Industrial Production Methods
For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification steps such as distillation or recrystallization may be employed to obtain high-purity [1-(ethylsulfanylmethyl)cyclopentyl]methanethiol .
Analyse Des Réactions Chimiques
Types of Reactions
[1-(ethylsulfanylmethyl)cyclopentyl]methanethiol: undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding hydrocarbons.
Substitution: The ethylsulfanylmethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydride (NaH).
Major Products
Applications De Recherche Scientifique
[1-(ethylsulfanylmethyl)cyclopentyl]methanethiol: has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of [1-(ethylsulfanylmethyl)cyclopentyl]methanethiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. Additionally, the compound may interact with cellular membranes and signaling pathways, leading to various biological effects .
Comparaison Avec Des Composés Similaires
[1-(ethylsulfanylmethyl)cyclopentyl]methanethiol: can be compared with other similar compounds, such as:
Cyclopentanemethanethiol: Lacks the ethylsulfanylmethyl group, resulting in different reactivity and applications.
Ethylcyclopentylmethanethiol: Similar structure but with different substitution patterns, leading to variations in chemical behavior.
Cyclopentylmethylthiol: Another related compound with distinct properties and uses
These comparisons highlight the unique structural features and reactivity of [1-(ethylsulfanylmethyl)cyclopentyl]methanethiol , making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C9H18S2 |
|---|---|
Poids moléculaire |
190.4 g/mol |
Nom IUPAC |
[1-(ethylsulfanylmethyl)cyclopentyl]methanethiol |
InChI |
InChI=1S/C9H18S2/c1-2-11-8-9(7-10)5-3-4-6-9/h10H,2-8H2,1H3 |
Clé InChI |
CNFXNKKXRDRALS-UHFFFAOYSA-N |
SMILES canonique |
CCSCC1(CCCC1)CS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


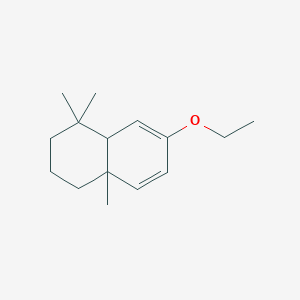
![(2R,4R,5R,7S)-5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide;(E)-but-2-enedioic acid](/img/structure/B13830645.png)
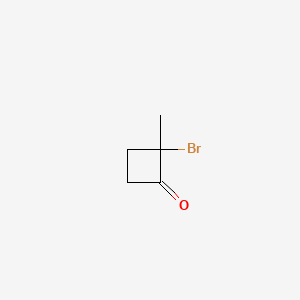
![N-[3-(Chloroacetyl)-5,6,7,8-tetrahydro-2-naphthalenyl]acetamide](/img/structure/B13830654.png)


